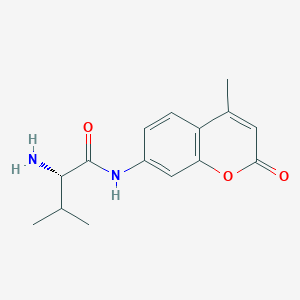

L-Valine 7-amido-4-methylcoumarin

Übersicht

Beschreibung

L-Valine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C15H18N2O3. It is a derivative of coumarin, a naturally occurring compound known for its fluorescent properties. This compound is primarily used in biochemical research, particularly in the study of proteolytic enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine 7-amido-4-methylcoumarin typically involves the coupling of L-valine with 7-amino-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Valine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-valine and 7-amino-4-methylcoumarin.

Oxidation: The coumarin moiety can be oxidized to form different derivatives, depending on the oxidizing agent used.

Substitution: The amino group in the coumarin ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.

Major Products Formed

Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.

Oxidation: Various oxidized coumarin derivatives.

Substitution: Substituted coumarin derivatives.

Wissenschaftliche Forschungsanwendungen

Fluorogenic Substrate in Enzyme Assays

L-Valine 7-amido-4-methylcoumarin functions as a sensitive fluorogenic substrate for various aminopeptidases. When hydrolyzed by these enzymes, it releases the fluorescent product 7-amino-4-methylcoumarin, which can be quantitatively measured. This property makes it particularly useful in:

- Aminopeptidase Activity Measurement : It is employed in assays to determine the activity of leucine aminopeptidase and other broad specificity aminopeptidases. The fluorescence emitted (excitation at 380 nm and emission at 440 nm) allows for sensitive detection and quantification of enzyme activity .

Biological Activities

Research has indicated that derivatives of 7-amino-4-methylcoumarin exhibit various biological activities, including:

- Antitubercular Activity : A study explored the antitubercular properties of amino and acyl amino derivatives of coumarins, including this compound. The compound demonstrated significant efficacy against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) as low as 1 mg/L against both drug-susceptible and multidrug-resistant strains. The study suggested that these compounds might target mycolic acids in the bacterial cell wall .

- Antimicrobial Properties : Coumarin derivatives are known for their broad-spectrum antimicrobial activities. This compound has been implicated in studies assessing the antimicrobial effects of coumarin-based compounds, highlighting its potential as a lead compound for developing new antimicrobial agents .

Medicinal Chemistry and Drug Development

The structural characteristics of this compound position it as an attractive scaffold in medicinal chemistry:

- Drug-Like Properties : Coumarins, including this compound, possess desirable drug-like properties such as high solubility, low molecular weight, and low toxicity. These attributes enhance their potential as candidates for drug development .

- Development of New Therapeutics : The ongoing research into coumarin derivatives aims to synthesize new compounds with enhanced biological activities. This compound can serve as a precursor for synthesizing novel therapeutic agents targeting various diseases, including infections caused by resistant pathogens .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Wirkmechanismus

The primary mechanism of action of L-Valine 7-amido-4-methylcoumarin involves its hydrolysis by proteolytic enzymes. The compound is cleaved at the amide bond, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence. This fluorescence can be measured to quantify enzyme activity. The molecular targets include various proteases, and the pathways involved are those related to protein degradation and turnover .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Leucine 7-amido-4-methylcoumarin: Similar in structure but contains leucine instead of valine.

7-amino-4-methylcoumarin: The parent compound without the valine moiety.

Ubiquitin C-terminal 7-amido-4-methylcoumarin: A substrate used to study deubiquitinating enzymes.

Uniqueness

L-Valine 7-amido-4-methylcoumarin is unique due to its specific use in studying proteolytic enzymes that recognize and cleave valine-containing substrates. Its fluorescent properties make it a valuable tool in various biochemical and biological assays, providing a sensitive and specific means of detecting enzyme activity .

Biologische Aktivität

L-Valine 7-amido-4-methylcoumarin (Val-AMC) is a fluorogenic substrate that has garnered attention for its applications in enzymatic assays, particularly in the study of aminopeptidases. This compound demonstrates significant biological activity, particularly in relation to its interactions with various enzymes and potential implications in biological processes.

Chemical Structure and Properties

This compound is derived from the amino acid valine and features a coumarin moiety that contributes to its fluorescent properties. The molecular formula of Val-AMC is with a molecular weight of approximately 303.36 g/mol. Its structure enables it to serve as a substrate for various peptidases, facilitating the study of enzyme kinetics and mechanisms.

Enzymatic Activity

Val-AMC is primarily utilized as a substrate for aminopeptidases , which are enzymes that catalyze the cleavage of amino acids from the N-terminus of peptides. The enzymatic reaction involving Val-AMC results in the release of 7-amino-4-methylcoumarin, a fluorescent compound that can be quantitatively measured using fluorescence spectroscopy.

Key Enzymes Involved:

- Leucine Aminopeptidase : Val-AMC is particularly effective in assays involving leucine aminopeptidase, showing enhanced sensitivity compared to traditional substrates like 4-methoxynaphthylamide .

- Broad-Specificity Aminopeptidases : The compound also acts as a substrate for broad-specificity aminopeptidases, allowing researchers to explore various enzymatic pathways .

Biological Implications

The biological activity of this compound extends beyond enzymatic assays; it has potential implications in various biological processes:

- Cellular Functions : Aminopeptidases play crucial roles in protein metabolism, cellular signaling, and immune responses. By studying Val-AMC's interactions with these enzymes, researchers can gain insights into metabolic pathways and disease mechanisms.

- Disease Associations : Research has indicated that variations in aminopeptidase activity can be linked to conditions such as chronic hepatitis B infection. Studies have explored how genetic polymorphisms related to aminopeptidase genes affect susceptibility to infections .

- Fluorescent Probes : The fluorescent nature of Val-AMC makes it an excellent candidate for use in high-throughput screening assays, enabling the detection of enzyme activities in complex biological samples .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in biological research:

- A study demonstrated that Val-AMC could effectively measure leucine aminopeptidase activity in human tissues, revealing high activity levels in the liver and kidneys .

- Another research effort investigated the role of aminopeptidase gene polymorphisms on immune responses against hepatitis B virus, suggesting that alterations in aminopeptidase activity could influence disease outcomes .

Comparative Analysis of Fluorogenic Substrates

To better understand the efficacy of this compound compared to other fluorogenic substrates, a comparative analysis is presented below:

| Substrate | Target Enzyme | Fluorescent Product | Sensitivity Level |

|---|---|---|---|

| This compound | Leucine Aminopeptidase | 7-amino-4-methylcoumarin | High |

| L-Leucine 7-amido-4-methylcoumarin | Broad-Specificity Aminopeptidases | 7-amino-4-methylcoumarin | Moderate |

| L-Alanine 7-amido-4-methylcoumarin | L-Alanine Aminopeptidase | 7-amino-4-methylcoumarin | Moderate |

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426788 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78682-66-3 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.